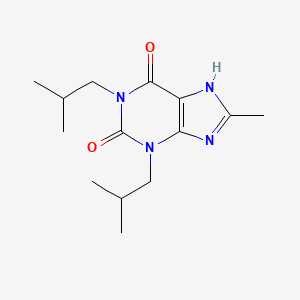

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl-

CAS No.: 81250-28-4

Cat. No.: VC15909091

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81250-28-4 |

|---|---|

| Molecular Formula | C14H22N4O2 |

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | 8-methyl-1,3-bis(2-methylpropyl)-7H-purine-2,6-dione |

| Standard InChI | InChI=1S/C14H22N4O2/c1-8(2)6-17-12-11(15-10(5)16-12)13(19)18(14(17)20)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,15,16) |

| Standard InChI Key | WRQBKBUITFMSFG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC(C)C |

Introduction

Synthesis

The synthesis of this compound involves alkylation reactions on the xanthine scaffold. Key steps include:

-

Preparation of Xanthine Derivative: Starting with a purine base (xanthine), selective alkylation at the N1 and N3 positions introduces the isobutyl groups.

-

Methylation at Position 8: A methyl group is added via electrophilic substitution using methyl iodide or similar reagents.

-

Purification: The final product is purified through recrystallization or chromatographic techniques to ensure high purity.

This synthetic pathway ensures precise control over regioselectivity and minimizes by-products.

Applications in Research and Pharmacology

1H-Purine-2,6-dione derivatives are widely studied for their biological activity due to their structural similarity to caffeine and theophylline. Potential applications include:

-

Phosphodiesterase Inhibition: Like other xanthines, this compound may act as a phosphodiesterase inhibitor, influencing cyclic nucleotide signaling pathways.

-

Adenosine Receptor Antagonism: Its structural features suggest possible interactions with adenosine receptors, which are critical in cardiovascular and neurological processes.

-

Drug Development: The hydrophobic isobutyl groups enhance membrane permeability, making it a candidate for drug delivery systems.

Comparison with Related Compounds

| Compound | Molecular Formula | Activity |

|---|---|---|

| Caffeine (1,3,7-trimethylxanthine) | C8H10N4O2 | CNS stimulant |

| Theophylline (1,3-dimethylxanthine) | C7H8N4O2 | Bronchodilator |

| 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(2-propenyl)-3-propyl- | C12H16N4O2 | Experimental pharmacological uses |

The addition of bulky isobutyl groups in this compound distinguishes it from caffeine and theophylline by altering its pharmacokinetics and receptor-binding affinity.

Future Research Directions

Further studies are needed to explore:

-

Binding Affinity Studies: Investigating its interaction with adenosine receptors or other protein targets.

-

Toxicological Profiles: Assessing safety for potential pharmaceutical applications.

-

Derivatives Development: Modifying substitution patterns for enhanced specificity and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume